molecular formula C23H27ClO7 B13856920 (R,R)-Empagliflozin Impurity

(R,R)-Empagliflozin Impurity

Cat. No.: B13856920
M. Wt: 450.9 g/mol
InChI Key: OBWASQILIWPZMG-JEOSHJBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,R)-Empagliflozin Impurity is a byproduct or degradation product associated with the synthesis and storage of Empagliflozin, a medication used to treat type 2 diabetes. Impurities in pharmaceuticals are unwanted chemicals that remain with the active pharmaceutical ingredients or develop during formulation . The control and identification of these impurities are crucial for ensuring the safety and efficacy of the drug.

Preparation Methods

The preparation of (R,R)-Empagliflozin Impurity involves synthetic routes similar to those used for the parent compound, Empagliflozin. The synthesis typically involves multiple steps, including the use of various reagents and catalysts. Industrial production methods often employ advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of impurities .

Chemical Reactions Analysis

(R,R)-Empagliflozin Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(R,R)-Empagliflozin Impurity has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (R,R)-Empagliflozin Impurity is not well-defined, as it is primarily considered an unwanted byproduct. understanding its molecular targets and pathways is crucial for assessing its potential impact on the efficacy and safety of the parent drug, Empagliflozin .

Comparison with Similar Compounds

(R,R)-Empagliflozin Impurity can be compared with other impurities and degradation products associated with pharmaceutical compounds. Similar compounds include:

These impurities share common characteristics, such as their formation during synthesis and their potential impact on the quality of the pharmaceutical product.

Properties

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23-/m1/s1

InChI Key

OBWASQILIWPZMG-JEOSHJBNSA-N

Isomeric SMILES

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.